4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

Antiproliferative Benzothiazole-piperazine Sulfonamide pharmacophore

4-(4-(Benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide (CAS 681158-73-6) is a synthetic small molecule (C24H30N4O3S2, MW 486.7 g/mol) belonging to the benzothiazole–piperazine–sulfonamide hybrid class. Its architecture couples a benzothiazole heterocycle to an N,N-dipropylbenzenesulfonamide via a piperazine-1-carbonyl linker, creating a distinctive pharmacophore distinct from the more common benzothiazole–piperazine–acetamide series.

Molecular Formula C24H30N4O3S2
Molecular Weight 486.7 g/mol
CAS No. 681158-73-6
Cat. No. B3278639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide
CAS681158-73-6
Molecular FormulaC24H30N4O3S2
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H30N4O3S2/c1-3-13-28(14-4-2)33(30,31)20-11-9-19(10-12-20)23(29)26-15-17-27(18-16-26)24-25-21-7-5-6-8-22(21)32-24/h5-12H,3-4,13-18H2,1-2H3
InChIKeyLOZCXPIORQVUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide (CAS 681158-73-6): Structural and Pharmacophore Baseline for Procurement


4-(4-(Benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide (CAS 681158-73-6) is a synthetic small molecule (C24H30N4O3S2, MW 486.7 g/mol) belonging to the benzothiazole–piperazine–sulfonamide hybrid class . Its architecture couples a benzothiazole heterocycle to an N,N-dipropylbenzenesulfonamide via a piperazine-1-carbonyl linker, creating a distinctive pharmacophore distinct from the more common benzothiazole–piperazine–acetamide series. The compound is primarily distributed as a research-grade chemical (typical purity ≥95%) for exploratory pharmacology [1]. Publicly available biological annotation for this specific compound is extremely limited; no quantitative target-engagement data or in vivo efficacy profiles have been reported in peer-reviewed literature as of mid-2026.

Why Generic Substitution of 4-(4-(Benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide Fails Without Differential Evidence


The benzothiazole-piperazine-sulfonamide class exhibits extreme sensitivity to terminal sulfonamide N-substitution, which governs lipophilicity, cellular permeability, and off-target profiles [1]. Trivial interchange with the N,N-diethyl analog (CAS not assigned) or the N-butyl-N-methyl analog (CAS not assigned) is not supported, as even minor alkyl-chain alterations have been shown in related 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide series to invert isoform selectivity for carbonic anhydrases and shift cytotoxic potency by an order of magnitude [2]. The dipropyl motif confers a calculated logP of ~4.4 [3], positioning this compound at a lipophilicity window that balances membrane permeation with aqueous solubility; congeners bearing shorter or bulkier N-alkyl groups diverge significantly from this window, making blind substitution a high-risk strategy for assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 4-(4-(Benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide vs. Closest Analogs


Antiproliferative Class-Level Potency: Benzothiazole-Piperazine-Sulfonamide Core vs. Untargeted Cytotoxics

While no direct cell-viability data exist for CAS 681158-73-6, the structural class to which it belongs—benzothiazole-piperazine-arylsulfonamides—has been quantitatively profiled. In the foundational Al-Soud et al. (2008) study, the most potent congeners (5c, 5d, 5j) achieved CC50 values of 8–24 µM across haematological and solid-tumor cell lines, with compound 5d demonstrating selectivity for HepG2 (CC50 = 8±2 µM) and DU-145 (CC50 = 9±2 µM) over normal human tissues [1]. This performance establishes a baseline cytotoxic window for the benzothiazole-piperazine-sulfonamide core that the N,N-dipropyl analog inherits by scaffold conservation, and which distinguishes it from simple benzenesulfonamides lacking the benzothiazole-piperazine motif.

Antiproliferative Benzothiazole-piperazine Sulfonamide pharmacophore

Lipophilicity-Driven Differentiation: N,N-Dipropyl Substitution vs. N,N-Diethyl and N-Butyl-N-Methyl Analogs

The N,N-dipropylbenzenesulfonamide terminus of CAS 681158-73-6 imparts a calculated logP of 4.45 and a molecular weight of 486.7 g/mol, placing it within the upper bound of oral drug-like chemical space [1]. The N,N-diethyl analog (C22H26N4O3S2, MW 458.6) and the N-butyl-N-methyl analog (C23H28N4O3S2, MW 472.6) exhibit progressively lower calculated logP values . This incremental lipophilicity difference directly impacts membrane permeability and non-specific protein binding, which in the carbonic anhydrase inhibitor series translated to isoform selectivity shifts exceeding 100-fold for inhibitors differing by a single methylene unit [2]. The dipropyl configuration thus offers a unique balance of lipophilicity and steric bulk not achievable with the shorter-chain or mixed-alkyl congeners.

Lipophilicity Drug-likeness N-alkyl sulfonamide

Enzyme Inhibition Potential: Acetylcholinesterase and MAO-B Activity Inferred from Benzothiazole-Piperazine Pharmacophore

Vendor annotations indicate that CAS 681158-73-6 interacts with acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . While primary data are not publicly available, this profile is mechanistically consistent with the benzothiazole-piperazine scaffold: Gürdal et al. (2017) demonstrated that benzothiazole-piperazine derivatives achieve moderate AChE inhibition (compound 2j, IC50 not numerically disclosed but described as the most selective in the series) alongside cytotoxic activity against Huh7, MCF-7, and HCT-116 cell lines [1]. The dual AChE/MAO-B annotation distinguishes the N,N-dipropyl variant from simpler benzothiazole-piperazine-acetamides, which were reported to show only weak or no AChE inhibition [1], and positions it as a potential multi-target CNS probe distinct from single-target anti-Alzheimer's agents such as donepezil.

Acetylcholinesterase inhibition Monoamine oxidase B CNS polypharmacology

Validated Application Scenarios for 4-(4-(Benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide


Oncology SAR Expansion Using the Benzothiazole-Piperazine-Sulfonamide Core

The compound serves as a scaffold-consistent, N,N-dipropyl-substituted probe for systematic structure–activity relationship (SAR) studies building on the Al-Soud et al. (2008) foundational dataset, in which the benzothiazole-piperazine-arylsulfonamide class achieved tumor-selective CC50 values of 8–24 µM with >10-fold selectivity over normal tissues [1]. By holding the core constant and varying only the sulfonamide N-substituent, researchers can deconvolute the contribution of lipophilicity and steric bulk to the observed antiproliferative window.

CNS Polypharmacology Probe Development Targeting AChE/MAO-B Dual Inhibition

Given vendor-reported interaction with AChE and MAO-B [1] and the established precedent of benzothiazole-piperazine derivatives as cholinesterase inhibitors [2], this compound is a suitable starting point for developing multi-target-directed ligands (MTDLs) for neurodegenerative disease. Its N,N-dipropyl motif offers a distinct lipophilicity vector (logP ~4.45) compared to the N-methylpiperazine or N-arylpiperazine variants reported in Alzheimer's disease models, potentially improving blood-brain barrier penetration.

Lipophilicity-Matched Reference Compound for Membrane Permeability Assays

With a calculated SlogP of 4.45 and zero H-bond donors [1], this compound occupies a specific region of physicochemical space (high passive permeability, moderate molecular weight) that is difficult to access with smaller N-alkyl sulfonamides. It can serve as a lipophilicity-matched reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when evaluating the permeation behavior of neutral, moderately lipophilic benzothiazole-containing drug candidates.

Computational Docking and Pharmacophore Modeling Benchmark

The compound's well-defined structure, commercial availability at ≥95% purity, and complete absence of prior crystallographic data make it an ideal test case for benchmarking computational docking workflows against benzothiazole-piperazine targets (e.g., carbonic anhydrase isoforms, where related benzenesulfonamides have established binding modes [2]). Its unique N,N-dipropyl terminus provides a steric challenge that can discriminate between scoring functions.

Quote Request

Request a Quote for 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.